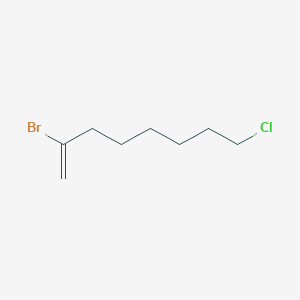

2-Bromo-8-chloro-1-octene

説明

Structure

3D Structure

特性

IUPAC Name |

2-bromo-8-chlorooct-1-ene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H14BrCl/c1-8(9)6-4-2-3-5-7-10/h1-7H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NGZAPRXVKIJVBR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=C(CCCCCCCl)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H14BrCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70641085 | |

| Record name | 2-Bromo-8-chlorooct-1-ene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70641085 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

225.55 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

141493-81-4 | |

| Record name | 2-Bromo-8-chlorooct-1-ene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70641085 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties and Reactivity of 2-Bromo-8-chloro-1-octene

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Bromo-8-chloro-1-octene is a bifunctional organohalide that presents a unique platform for synthetic chemistry. Its structure incorporates a vinyl bromide, a primary alkyl chloride, and a terminal alkene, offering multiple reactive sites for a variety of chemical transformations. This guide provides a comprehensive overview of its chemical properties and reactivity, serving as a technical resource for its application in research and development, particularly in the synthesis of novel organic molecules and pharmaceutical intermediates.

Chemical and Physical Properties

While experimental data for this compound is not extensively documented in publicly available literature, a compilation of computed and vendor-supplied data provides a foundational understanding of its physical characteristics.

| Property | Value | Source |

| Molecular Formula | C₈H₁₄BrCl | [1] |

| Molecular Weight | 225.55 g/mol | [1] |

| Boiling Point | 238.6 °C at 760 mmHg | |

| Density | 1.252 g/cm³ | |

| Flash Point | 129.4 °C | |

| IUPAC Name | 2-bromo-8-chlorooct-1-ene | [1] |

| CAS Number | 141493-81-4 | [1] |

Note: Some physical properties are based on commercially available data and may represent calculated values.

Spectroscopic Characterization (Predicted)

-

¹H NMR:

-

Signals in the vinyl region (δ 5.5-6.5 ppm) corresponding to the protons on the C1 and C2 carbons. The proton on C1 would likely appear as a doublet of doublets, and the proton on C2 as a multiplet.

-

A triplet around δ 3.5 ppm for the two protons on the carbon bearing the chlorine atom (C8).

-

A multiplet around δ 2.0-2.5 ppm for the allylic protons on C3.

-

A series of multiplets in the δ 1.2-1.9 ppm range for the remaining methylene protons in the alkyl chain.

-

-

¹³C NMR:

-

Signals in the olefinic region (δ 110-140 ppm) for the C1 and C2 carbons.

-

A signal around δ 45 ppm for the carbon attached to chlorine (C8).

-

Multiple signals in the δ 25-35 ppm range for the other sp³ hybridized carbons in the chain.

-

-

IR Spectroscopy:

-

A characteristic C=C stretching vibration around 1630-1650 cm⁻¹.

-

C-H stretching vibrations for the sp² carbons just above 3000 cm⁻¹ and for the sp³ carbons just below 3000 cm⁻¹.

-

C-Br stretching vibration in the fingerprint region, typically around 500-600 cm⁻¹.

-

C-Cl stretching vibration, typically around 600-800 cm⁻¹.

-

-

Mass Spectrometry:

-

The molecular ion peak (M⁺) would show a characteristic isotopic pattern due to the presence of both bromine (⁷⁹Br and ⁸¹Br in approximately 1:1 ratio) and chlorine (³⁵Cl and ³⁷Cl in approximately 3:1 ratio). This would result in M⁺, M⁺+2, and M⁺+4 peaks with specific relative intensities.

-

Fragmentation patterns would likely involve the loss of Br, Cl, and cleavage of the alkyl chain.

-

Reactivity and Synthetic Applications

The reactivity of this compound is dictated by its three distinct functional groups: the vinyl bromide, the primary alkyl chloride, and the terminal alkene. This trifunctionality allows for a range of selective transformations.

Reactions at the Vinyl Bromide Moiety

The vinyl bromide functionality is a key site for carbon-carbon bond formation through various cross-coupling reactions.

-

Heck Reaction: The palladium-catalyzed Heck reaction allows for the coupling of the vinyl bromide with alkenes to form substituted dienes. This reaction is a powerful tool for constructing complex molecular skeletons.

Fig. 1: Heck Reaction Pathway. -

Grignard Reagent Formation: The vinyl bromide can react with magnesium metal to form a vinyl Grignard reagent. This powerful nucleophile can then be used to react with a wide range of electrophiles, such as aldehydes, ketones, and esters, to form new carbon-carbon bonds.

Reactions at the Primary Alkyl Chloride

The primary alkyl chloride at the C8 position is susceptible to nucleophilic substitution reactions, primarily through an Sₙ2 mechanism.

-

Nucleophilic Substitution (Sₙ2): A variety of nucleophiles can displace the chloride ion, leading to the introduction of diverse functional groups at the terminus of the octene chain. This allows for the synthesis of alcohols, ethers, amines, nitriles, and other derivatives.

Fig. 2: Sₙ2 Nucleophilic Substitution.

Reactions of the Alkene Double Bond

The terminal double bond can undergo a variety of addition reactions.

-

Electrophilic Addition: The alkene can react with electrophiles such as hydrogen halides (e.g., HBr, HCl) or halogens (e.g., Br₂, Cl₂). The regioselectivity of these additions will follow Markovnikov's rule, where the electrophile adds to the carbon with the most hydrogens (C1).

Fig. 3: Electrophilic Addition to the Alkene.

Experimental Protocols (Representative)

While specific protocols for this compound are not widely published, the following are representative procedures for the key reaction types, adapted from methodologies for similar substrates.

Heck Reaction of the Vinyl Bromide

Objective: To couple this compound with an alkene (e.g., styrene) using a palladium catalyst.

Materials:

-

This compound

-

Styrene

-

Palladium(II) acetate (Pd(OAc)₂)

-

Triphenylphosphine (PPh₃)

-

Triethylamine (Et₃N)

-

Anhydrous N,N-Dimethylformamide (DMF)

Procedure:

-

To a dry, nitrogen-flushed round-bottom flask, add Pd(OAc)₂ (e.g., 2 mol%) and PPh₃ (e.g., 4 mol%).

-

Add anhydrous DMF and stir the mixture until the catalyst dissolves.

-

Add this compound (1.0 eq), styrene (1.2 eq), and Et₃N (2.0 eq).

-

Heat the reaction mixture to 80-100 °C and monitor the reaction progress by TLC or GC.

-

Upon completion, cool the reaction to room temperature and dilute with a suitable organic solvent (e.g., ethyl acetate).

-

Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

-

Concentrate the solution under reduced pressure and purify the crude product by column chromatography.

Nucleophilic Substitution of the Alkyl Chloride with Azide

Objective: To synthesize 2-bromo-8-azido-1-octene via an Sₙ2 reaction.

Materials:

-

This compound

-

Sodium azide (NaN₃)

-

Anhydrous Dimethylformamide (DMF)

Procedure:

-

In a round-bottom flask, dissolve this compound (1.0 eq) in anhydrous DMF.

-

Add sodium azide (1.5 eq) to the solution.

-

Heat the mixture to 60-80 °C and stir until the starting material is consumed (monitored by TLC or GC).

-

Cool the reaction mixture to room temperature and pour it into water.

-

Extract the aqueous layer with an organic solvent (e.g., diethyl ether).

-

Combine the organic extracts, wash with brine, and dry over anhydrous magnesium sulfate.

-

Remove the solvent under reduced pressure to obtain the crude product, which can be further purified if necessary.

Electrophilic Addition of HBr to the Alkene

Objective: To synthesize 1,2-dibromo-8-chloro-octane.

Materials:

-

This compound

-

Hydrogen bromide (HBr) in acetic acid (e.g., 33 wt%)

-

Dichloromethane (CH₂Cl₂)

Procedure:

-

Dissolve this compound (1.0 eq) in CH₂Cl₂ in a round-bottom flask at 0 °C.

-

Slowly add a solution of HBr in acetic acid (1.1 eq) to the stirred solution.

-

Allow the reaction to warm to room temperature and stir for several hours, monitoring by TLC.

-

Once the reaction is complete, quench by carefully adding a saturated aqueous solution of sodium bicarbonate.

-

Separate the organic layer, wash with water and brine, and dry over anhydrous sodium sulfate.

-

Evaporate the solvent to yield the crude product.

Logical Workflow for Sequential Functionalization

The trifunctional nature of this compound allows for a logical and sequential approach to synthesizing complex molecules. The differential reactivity of the halogenated sites can be exploited to perform selective transformations.

Conclusion

This compound is a versatile synthetic building block with significant potential in organic synthesis. Its distinct reactive sites—a vinyl bromide amenable to cross-coupling, a primary alkyl chloride ready for nucleophilic substitution, and an alkene poised for addition reactions—offer chemists a powerful tool for the construction of complex and functionally diverse molecules. This guide provides the foundational knowledge of its properties and reactivity to facilitate its effective use in the laboratory. Further research into the specific reaction conditions and substrate scope for this particular molecule will undoubtedly expand its applications in the development of new pharmaceuticals and advanced materials.

References

Stability and Storage of 2-Bromo-8-chloro-1-octene: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the stability and recommended storage conditions for 2-Bromo-8-chloro-1-octene. Due to the limited availability of specific experimental data for this compound, this guide synthesizes information from related chemical structures and general principles of organic chemistry to provide best-practice recommendations for its handling, storage, and stability assessment.

Introduction to this compound

This compound is a bifunctionalized organic molecule containing both a vinyl bromide and a primary alkyl chloride. Its unique structure makes it a potentially valuable building block in organic synthesis, particularly for the introduction of multiple functionalities in a single step. However, the presence of these two reactive moieties also raises concerns about its stability and shelf-life. This guide aims to address these concerns by providing a framework for its proper handling and storage.

Chemical Structure:

Predicted Physicochemical Properties

While experimental data is scarce, computational models provide some insight into the properties of this compound.

| Property | Value | Source |

| Molecular Formula | C8H14BrCl | PubChem |

| Molecular Weight | 225.55 g/mol | PubChem |

| XLogP3 | 4.3 | PubChem |

| Hydrogen Bond Donor Count | 0 | PubChem |

| Hydrogen Bond Acceptor Count | 0 | PubChem |

| Rotatable Bond Count | 6 | PubChem |

Stability Profile and Potential Degradation Pathways

The stability of this compound is primarily influenced by its two halogenated functional groups: the vinyl bromide and the primary alkyl chloride.

3.1. Vinyl Bromide Moiety:

The vinyl bromide group is known to be sensitive to light and can undergo radical-mediated polymerization.[1] Exposure to ultraviolet (UV) light or elevated temperatures can initiate this process, leading to the formation of oligomers and polymers and a decrease in the purity of the material. Vinyl halides can also be susceptible to nucleophilic attack under certain conditions, although this is generally less facile than for alkyl halides.

3.2. Primary Alkyl Chloride Moiety:

The primary alkyl chloride is susceptible to nucleophilic substitution (SN2) reactions. Common nucleophiles such as water (hydrolysis), alcohols, and amines can displace the chloride ion, leading to the formation of corresponding alcohols, ethers, and amines. The rate of these reactions is dependent on the nucleophilicity of the attacking species, the solvent, and the temperature.

3.3. Overall Predicted Degradation Pathways:

Based on the reactivity of its functional groups, the following degradation pathways are plausible for this compound:

-

Polymerization: Initiated by light or heat, primarily involving the vinyl bromide moiety.

-

Hydrolysis: Reaction with residual moisture to form 2-bromo-1-octen-8-ol.

-

Nucleophilic Substitution: Reaction with other nucleophiles present as impurities or introduced during handling.

-

Elimination: Under basic conditions, dehydrohalogenation could potentially occur, although this is less likely under standard storage conditions.

The following diagram illustrates the potential degradation pathways:

Caption: Potential degradation pathways for this compound.

Recommended Storage and Handling Conditions

To minimize degradation and ensure the long-term integrity of this compound, the following storage and handling conditions are recommended:

| Parameter | Recommendation | Rationale |

| Temperature | Store at 2-8 °C. | Reduces the rate of potential degradation reactions, including hydrolysis and polymerization. |

| Light | Store in an amber or opaque container. Protect from direct sunlight and UV sources. | Prevents light-induced polymerization of the vinyl bromide moiety.[1] |

| Atmosphere | Store under an inert atmosphere (e.g., argon or nitrogen). | Minimizes contact with oxygen, which can participate in radical reactions, and moisture, which can cause hydrolysis. |

| Container | Use a tightly sealed, chemically resistant container (e.g., glass with a PTFE-lined cap). | Prevents leakage and contamination. |

| Handling | Handle in a well-ventilated area, avoiding contact with skin and eyes. Use appropriate personal protective equipment (PPE), including gloves and safety glasses. | General safe handling practice for chemical reagents. |

Experimental Protocols for Stability Assessment

A comprehensive stability testing program is crucial to establish the shelf-life and optimal storage conditions for this compound. The following experimental protocols are recommended.

5.1. Long-Term and Accelerated Stability Studies:

Following the principles of the International Council for Harmonisation (ICH) guidelines, both long-term and accelerated stability studies should be conducted.

-

Long-Term Stability:

-

Conditions: 2-8 °C / ambient humidity.

-

Timepoints: 0, 3, 6, 9, 12, 18, 24, and 36 months.

-

-

Accelerated Stability:

-

Conditions: 25 °C / 60% relative humidity (RH) and 40 °C / 75% RH.

-

Timepoints: 0, 1, 2, 3, and 6 months.

-

5.2. Analytical Methods for Stability Monitoring:

A stability-indicating analytical method is required to monitor the purity of the substance and detect any degradation products.

-

Primary Assay and Purity Determination:

-

Method: Gas Chromatography-Mass Spectrometry (GC-MS) or High-Performance Liquid Chromatography (HPLC) with a suitable detector (e.g., UV or mass spectrometry).

-

Protocol:

-

Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile or dichloromethane).

-

Develop a chromatographic method that provides good resolution between the main peak and any potential impurities or degradation products.

-

Validate the method for linearity, accuracy, precision, and specificity according to ICH guidelines.

-

At each stability timepoint, analyze the sample and calculate the purity as the peak area percentage of the main component.

-

-

-

Identification of Degradation Products:

-

Method: GC-MS or LC-MS/MS.

-

Protocol:

-

Analyze stressed samples (e.g., exposed to heat, light, acid, base, and oxidizing agents) to generate degradation products.

-

Use the mass spectrometry data to identify the structures of the major degradation products.

-

Monitor the levels of these degradation products throughout the stability study.

-

-

5.3. Forced Degradation Studies:

Forced degradation studies are essential for understanding the degradation pathways and validating the stability-indicating nature of the analytical methods.

-

Conditions:

-

Acidic: 0.1 M HCl at 60 °C for 24 hours.

-

Basic: 0.1 M NaOH at 60 °C for 24 hours.

-

Oxidative: 3% H2O2 at room temperature for 24 hours.

-

Thermal: 80 °C for 48 hours.

-

Photolytic: Exposure to a calibrated light source (e.g., Xenon lamp) according to ICH Q1B guidelines.

-

The following diagram illustrates a general workflow for stability testing:

Caption: General workflow for a chemical stability study.

Conclusion

References

An In-depth Technical Guide to 2-Bromo-8-chloro-1-octene (CAS Number: 141493-81-4)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the chemical properties, synthesis, and potential reactivity of 2-Bromo-8-chloro-1-octene (CAS No. 141493-81-4). This bifunctional organohalogen serves as a versatile building block in organic synthesis, offering distinct reactive sites for sequential chemical transformations. This document consolidates available data on its physicochemical characteristics, outlines a plausible synthetic route with detailed experimental considerations, and describes its key applications in cross-coupling and substitution reactions. Potential hazards are also discussed based on the known profiles of structurally related compounds. Currently, there is no publicly available information on the biological activity or detailed toxicological profile of this specific compound.

Chemical and Physical Properties

This compound is a halogenated alkene featuring a vinyl bromide and a primary alkyl chloride. This unique arrangement of functional groups allows for selective manipulation in synthetic pathways.[1] The key identifiers and computed physicochemical properties are summarized below.

Table 1: Chemical Identifiers

| Identifier | Value |

| CAS Number | 141493-81-4[1][2][3][4] |

| IUPAC Name | 2-bromo-8-chlorooct-1-ene[2] |

| Molecular Formula | C₈H₁₄BrCl[2][4] |

| Molecular Weight | 225.55 g/mol [2][4] |

| SMILES | C=C(Br)CCCCCCCl[2] |

| InChI Key | NGZAPRXVKIJVBR-UHFFFAOYSA-N[3] |

Table 2: Computed Physicochemical Properties

| Property | Value |

| Boiling Point | 238.6 °C at 760 mmHg |

| Density | 1.252 g/cm³ |

| Refractive Index | 1.481 |

| Flash Point | 129.4 °C |

| LogP | 4.08 |

| Topological Polar Surface Area | 0 Ų |

Note: The data in Table 2 are computed values and should be considered as estimates.

Synthesis and Purification

While specific peer-reviewed synthetic procedures for this compound are not widely documented, a plausible and logical synthetic route involves a two-step process: the formation of 8-chloro-1-octene followed by selective bromination of the terminal alkene.

Logical Synthetic Pathway

Experimental Protocol: Synthesis of this compound

Step 1: Synthesis of 8-Chloro-1-octene

This procedure is adapted from the known synthesis of ω-chloroalkenes.

-

Materials: 1-bromo-5-chloropentane, magnesium turnings, allyl bromide, anhydrous tetrahydrofuran (THF), hydrochloric acid (1M).

-

Procedure:

-

In a flame-dried, three-necked flask equipped with a reflux condenser, dropping funnel, and magnetic stirrer, prepare a solution of allylmagnesium bromide by adding a solution of allyl bromide in anhydrous THF to magnesium turnings under a nitrogen atmosphere.

-

Once the Grignard reagent formation is complete, add a solution of 1-bromo-5-chloropentane in anhydrous THF dropwise to the stirred solution at a temperature sufficient to maintain a gentle reflux.

-

After the addition is complete, continue to heat the mixture at reflux for an additional hour to ensure the reaction goes to completion.

-

Cool the reaction mixture in an ice bath and quench by the slow addition of 1M hydrochloric acid.

-

Separate the organic layer, and extract the aqueous layer with diethyl ether.

-

Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and filter.

-

Remove the solvent under reduced pressure, and purify the crude 8-chloro-1-octene by vacuum distillation.

-

Step 2: Selective Bromination of 8-Chloro-1-octene

This step utilizes a free-radical allylic bromination, followed by rearrangement to the thermodynamically more stable vinyl bromide.

-

Materials: 8-chloro-1-octene, N-Bromosuccinimide (NBS), azobisisobutyronitrile (AIBN) or benzoyl peroxide (BPO) as a radical initiator, carbon tetrachloride (CCl₄).

-

Procedure:

-

In a round-bottom flask fitted with a reflux condenser, dissolve 8-chloro-1-octene in carbon tetrachloride.

-

Add N-Bromosuccinimide and a catalytic amount of AIBN or BPO to the solution.

-

Heat the mixture to reflux with vigorous stirring. The reaction can be monitored by GC-MS to observe the consumption of the starting material.

-

Upon completion, cool the reaction mixture to room temperature and filter to remove the succinimide byproduct.

-

Wash the filtrate with a saturated sodium thiosulfate solution to remove any remaining bromine, followed by water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

The crude product, this compound, can be purified by vacuum distillation or column chromatography on silica gel.

-

Chemical Reactivity and Synthetic Utility

The synthetic value of this compound lies in the differential reactivity of its three functional groups: the vinyl bromide, the primary alkyl chloride, and the terminal alkene.[1] This allows for a range of selective transformations.

Palladium-Catalyzed Cross-Coupling Reactions

The vinyl bromide moiety is particularly susceptible to palladium-catalyzed cross-coupling reactions, such as Suzuki, Stille, and Heck couplings.[1] These reactions are fundamental for the formation of carbon-carbon bonds.

Representative Experimental Protocol: Suzuki Coupling

-

Materials: this compound, an arylboronic acid, tetrakis(triphenylphosphine)palladium(0), 2M sodium carbonate solution, and a suitable solvent such as toluene or a mixture of DME and water.

-

Procedure:

-

To a degassed mixture of the arylboronic acid (1.2 equivalents) and this compound (1.0 equivalent) in the chosen solvent, add the 2M sodium carbonate solution.

-

Add the palladium catalyst (typically 1-5 mol%) to the mixture.

-

Heat the reaction mixture under a nitrogen atmosphere at a temperature typically ranging from 80 to 110 °C.

-

Monitor the reaction progress by TLC or GC-MS.

-

Upon completion, cool the reaction to room temperature, dilute with water, and extract with an organic solvent (e.g., ethyl acetate).

-

Wash the combined organic extracts with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

-

Purify the residue by column chromatography to yield the desired coupled product.

-

Nucleophilic Substitution Reactions

The primary alkyl chloride at the C8 position is susceptible to nucleophilic substitution, primarily via an Sₙ2 mechanism.[3][4] This allows for the introduction of a wide variety of nucleophiles while leaving the vinyl bromide intact for subsequent transformations.

Representative Experimental Protocol: Azide Substitution

-

Materials: this compound, sodium azide, and a polar aprotic solvent such as dimethylformamide (DMF).

-

Procedure:

-

Dissolve this compound in DMF in a round-bottom flask.

-

Add an excess of sodium azide (typically 1.5-3 equivalents) to the solution.

-

Heat the mixture with stirring at a temperature between 60 and 100 °C.

-

Monitor the reaction by TLC or GC-MS until the starting material is consumed.

-

Cool the reaction mixture, pour it into water, and extract with diethyl ether.

-

Wash the combined organic layers with water and brine to remove DMF and residual salts.

-

Dry the organic phase over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

The resulting 8-azido-2-bromo-1-octene can be used in further reactions or purified by chromatography if necessary.

-

Biological Activity and Signaling Pathways

As of the date of this document, there is no information available in the public domain, including major chemical and biological databases, regarding the biological activity, mechanism of action, or any associated signaling pathways for this compound. Its structural features do not immediately suggest a specific biological target, and any such activity would need to be determined through experimental screening.

Hazards and Safety Information

No specific safety data sheet (SDS) or detailed toxicological studies for this compound are currently available. However, based on the known hazards of similar halogenated organic compounds, the following potential hazards should be considered and appropriate safety precautions taken.

Potential Hazards

-

Skin and Eye Irritation: Halogenated hydrocarbons can be irritating to the skin and eyes upon contact.[5][6]

-

Respiratory Irritation: Inhalation of vapors may cause irritation to the respiratory tract.[5]

-

Harmful if Swallowed or Inhaled: Similar compounds are known to be harmful if ingested or inhaled.[5][6]

Recommended Safety Precautions

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves, safety goggles, and a lab coat.

-

Ventilation: Handle this compound in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation exposure.

-

Handling: Avoid direct contact with skin, eyes, and clothing. Do not ingest or inhale.

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place away from incompatible materials such as strong oxidizing agents.

Conclusion

This compound is a valuable and versatile intermediate in organic synthesis due to its distinct and orthogonally reactive functional groups. Its utility in forming complex molecules through sequential palladium-catalyzed cross-coupling and nucleophilic substitution reactions makes it an attractive tool for medicinal and materials science research. While its chemical reactivity is predictable based on its structure, a significant data gap exists regarding its biological activity and toxicological profile. Researchers and drug development professionals should exercise appropriate caution when handling this compound, adhering to standard laboratory safety protocols for halogenated hydrocarbons. Future studies are warranted to explore the biological effects and full synthetic potential of this interesting bifunctional molecule.

References

- 1. This compound | C8H14BrCl | CID 24721691 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. A new reactivity pattern for vinyl bromides: cine-substitution via palladium catalysed C-N coupling/Michael addition reactions [organic-chemistry.org]

- 3. web.viu.ca [web.viu.ca]

- 4. ocw.uci.edu [ocw.uci.edu]

- 5. assets.thermofisher.com [assets.thermofisher.com]

- 6. fishersci.com [fishersci.com]

The Versatility of Bifunctional Alkenes: A Technical Guide to Research Applications

For Researchers, Scientists, and Drug Development Professionals

Bifunctional alkenes, and the synthetic strategies to generate them, have emerged as powerful tools in modern chemical research. Their ability to introduce two distinct functional groups in a single transformation offers a rapid increase in molecular complexity, providing efficient pathways to novel chemical entities with diverse applications. This technical guide explores the core research applications of these valuable synthons, with a focus on their roles in drug discovery, materials science, and catalysis. We will delve into the detailed methodologies for their synthesis and utilization, present key quantitative data for comparative analysis, and visualize the underlying chemical and biological processes.

Introduction: The Power of Dual Functionality

Alkenes, with their reactive π-bond, are fundamental building blocks in organic synthesis. The concept of bifunctional alkenes revolves around two main strategies:

-

1,2-Difunctionalization of Simple Alkenes: This highly atom-economical approach involves the simultaneous addition of two different functional groups across the double bond of a simple alkene. This strategy has been revolutionized by advancements in photoredox and transition-metal catalysis, enabling the construction of complex molecular architectures from readily available starting materials.

-

Use of Pre-functionalized Alkenes: Alkenes that already possess two functional groups serve as versatile building blocks. These pre-installed functionalities can act as handles for subsequent transformations, allowing for the controlled and predictable synthesis of target molecules. Examples include dienes for cycloadditions and vinyl boronic acids for cross-coupling reactions.

The ability to introduce heteroatoms and carbon-based fragments with high chemo-, regio-, and stereoselectivity has positioned bifunctional alkene chemistry at the forefront of innovation in fields where molecular design is paramount.

Key Research Applications and Methodologies

The applications of bifunctional alkenes are vast and continue to expand. This section will highlight some of the most impactful areas, providing detailed experimental protocols for seminal reactions and quantitative data to guide methodological choices.

Synthesis of Bioactive Heterocycles: The Lactone Core

γ-Lactones are prevalent structural motifs in numerous natural products and pharmaceuticals. Photoredox catalysis has provided a mild and efficient method for their synthesis from simple alkenes and carboxylic acids.

Experimental Protocol: Photocatalytic Synthesis of γ-Lactones [1][2]

A representative procedure for the synthesis of γ-lactones via visible-light photoredox catalysis is as follows:

-

To an oven-dried vial equipped with a magnetic stir bar, add the alkene (0.5 mmol, 1.0 equiv), the carboxylic acid (e.g., bromoacetic acid, 0.75 mmol, 1.5 equiv), and the photocatalyst (e.g., Ru(bpy)₃Cl₂ or fac-[Ir(ppy)₃], 1-2 mol%).

-

The vial is sealed with a septum, and the atmosphere is replaced with an inert gas (e.g., nitrogen or argon) by three cycles of evacuation and backfilling.

-

Anhydrous solvent (e.g., acetonitrile or DMF, 5.0 mL) is added via syringe.

-

The reaction mixture is stirred and irradiated with a blue LED lamp (40 W, λ ≈ 450 nm) at room temperature.

-

The reaction progress is monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

-

Upon completion, the solvent is removed under reduced pressure.

-

The residue is purified by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to afford the desired γ-lactone.

Quantitative Data: Photocatalytic Lactonization

| Entry | Alkene Substrate | Carboxylic Acid | Photocatalyst | Solvent | Yield (%) | Ref. |

| 1 | Styrene | Bromoacetic Acid | fac-[Ir(ppy)₃] | DMF | 85 | [3] |

| 2 | 4-Methylstyrene | Bromoacetic Acid | fac-[Ir(ppy)₃] | DMF | 89 | [3] |

| 3 | 4-Chlorostyrene | Bromoacetic Acid | fac-[Ir(ppy)₃] | DMF | 78 | [3] |

| 4 | 1-Octene | Iodoacetic Acid | Ru(bpy)₃Cl₂ | CH₃CN | 72 | [1] |

| 5 | α-Methylstyrene | Bromoacetic Acid | fac-[Ir(ppy)₃] | DMF | 81 | [3] |

Reaction Workflow: Photocatalytic Lactone Synthesis

Enantioselective Diamination for Chiral Ligand and Drug Synthesis

Vicinal diamines are crucial components in many biologically active molecules and are widely used as chiral ligands in asymmetric catalysis. The development of enantioselective methods for their synthesis is of significant importance. Selenium-catalyzed syn-diamination provides a powerful route to these valuable compounds.[4][5]

Experimental Protocol: Catalytic, Enantioselective syn-Diamination of Alkenes [3][4][5]

A general procedure for the selenium-catalyzed enantioselective syn-diamination is as follows:

-

In a nitrogen-filled glovebox, a vial is charged with the chiral diselenide catalyst (5 mol%), the bifunctional nucleophile (e.g., N,N'-ditosylurea, 1.1 equiv), and sodium fluoride (2.5 equiv).

-

Anhydrous acetonitrile is added, and the mixture is stirred for 10 minutes.

-

The alkene (1.0 equiv) is added, followed by the oxidant (e.g., N-fluorocollidinium tetrafluoroborate, 1.3 equiv).

-

The vial is sealed and stirred at room temperature for the specified time (typically 24-48 hours).

-

The reaction mixture is then quenched with saturated aqueous sodium bicarbonate and extracted with an organic solvent (e.g., dichloromethane).

-

The combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

-

The crude product is purified by flash column chromatography on silica gel to yield the enantioenriched vicinal diamine derivative.

Quantitative Data: Enantioselective syn-Diamination

| Entry | Alkene Substrate | Catalyst | Yield (%) | e.r. | Ref. |

| 1 | (E)-Stilbene | Chiral Diselenide 1 | 85 | 97:3 | [4] |

| 2 | (E)-4,4'-Dimethylstilbene | Chiral Diselenide 1 | 82 | 96:4 | [4] |

| 3 | (E)-1-Phenyl-1-propene | Chiral Diselenide 1 | 75 | 95:5 | [5] |

| 4 | Indene | Chiral Diselenide 1 | 68 | 92:8 | [4] |

| 5 | (E)-Anethole | Chiral Diselenide 1 | 79 | 94:6 | [5] |

Catalytic Cycle: Selenium-Catalyzed syn-Diamination

Bifunctional Alkenes as Building Blocks in Total Synthesis and Materials Science

Alkenes that are inherently bifunctional are cornerstone synthons for the construction of complex molecular frameworks and functional materials.

Dienes in Natural Product Synthesis: 1,3-dienes are classic examples of bifunctional alkenes, most notably utilized in Diels-Alder cycloadditions to construct six-membered rings with high stereocontrol. This strategy has been pivotal in the total synthesis of numerous complex natural products.[6][7][8]

Vinyl Boronic Acids in Drug Discovery: Vinyl boronic acids and their esters are versatile bifunctional reagents. The vinyl group can participate in various alkene transformations, while the boronic acid moiety is a key partner in Suzuki-Miyaura cross-coupling reactions, a cornerstone of modern drug discovery for the formation of C-C bonds.[9][10] This dual reactivity allows for the sequential and modular construction of complex drug candidates.

Logical Relationship: Vinyl Boronic Acid in Drug Discovery Workflow

References

- 1. Photocatalytic Synthesis of γ-Lactones from Alkenes: High-Resolution Mass Spectrometry as a Tool To Study Photoredox Reactions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. pubs.acs.org [pubs.acs.org]

- 4. researchgate.net [researchgate.net]

- 5. Catalytic, Enantioselective syn- Diamination of Alkenes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Synthesis of 1,3-Dienes via Ligand-Enabled Sequential Dehydrogenation of Aliphatic Acids - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Useful 1,2-dioxygenated dienes: syntheses and Diels–Alder reactions en route to substituted 2-naphthols and phenols - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]

- 8. researchgate.net [researchgate.net]

- 9. mdpi.com [mdpi.com]

- 10. Design and discovery of boronic acid drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

A Comprehensive Review of Dihalogenated Organic Compounds: Synthesis, Biological Activity, and Applications

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Dihalogenated organic compounds, molecules bearing two halogen atoms, represent a fundamentally important class of structures in organic chemistry. Their unique physicochemical properties, conferred by the presence of halogens, make them indispensable building blocks in the synthesis of complex molecules, versatile intermediates in numerous chemical transformations, and crucial components in the design of pharmaceuticals, agrochemicals, and advanced materials. This technical guide provides a comprehensive literature review of the synthesis, biological activities, and applications of dihalogenated organic compounds, with a focus on providing detailed experimental protocols, quantitative data for comparative analysis, and visual representations of key processes.

Synthesis of Dihalogenated Organic Compounds

The introduction of two halogen atoms onto an organic scaffold can be achieved through a variety of synthetic methodologies. The choice of method depends on the desired regiochemistry (vicinal, geminal, or isolated dihalides), stereochemistry, and the nature of the starting material.

Dihalogenation of Alkenes and Alkynes

A primary route to vicinal dihalides is the electrophilic addition of halogens (Cl₂, Br₂, I₂) to alkenes. This reaction typically proceeds through a halonium ion intermediate, leading to anti-addition of the two halogen atoms. Similarly, alkynes can undergo dihalogenation to yield tetrahaloalkanes.[1]

Recent advancements have focused on developing more sustainable and selective methods. Visible-light-mediated dihalogenation of unsaturated C-C bonds using dual-functional group transfer reagents offers a safer alternative to using toxic elemental halogens.[2] Electrochemical methods also provide a green and efficient approach for the dihalogenation of alkenes and alkynes, often with high chemo- and regioselectivity.[3][4]

Synthesis from Carbonyl Compounds and Alcohols

Geminal dihalides are commonly synthesized from carbonyl compounds. For instance, aldehydes and ketones can be converted to geminal dichlorides using reagents like phosphorus pentachloride (PCl₅).[5]

Halogenation of C-H Bonds

Direct C-H bond halogenation is an atom-economical approach to introduce halogens. Recent strategies have employed directing groups to achieve high regioselectivity in the dihalogenation of aromatic and heteroaromatic systems.[6]

Synthesis of Halogenated Heterocycles

Dihalogenated heterocycles are of significant interest in medicinal chemistry. Their synthesis often involves multi-step sequences, including cyclization and subsequent halogenation reactions. For example, 2,4,6-trihalogenopyrido[2,3-d]pyrimidines can be synthesized and then selectively functionalized via Suzuki-Miyaura coupling reactions.[7]

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the literature, offering a practical guide for researchers.

Protocol 1: Synthesis of a Dihalogenated Benzamide Derivative

Synthesis of 2,4-Dichloro-N-(1,3-thiazol-2-yl)benzamide [5]

-

Reaction Setup: A mixture of 2,4-dichlorobenzoyl chloride (0.01 mol) and 2-aminothiazole (0.01 mol) is refluxed in acetone (50 ml) for 1.5 hours.

-

Work-up and Purification: After cooling to room temperature, the reaction mixture is poured into acidified cold water. The resulting solid precipitate is collected by filtration and washed with cold acetone.

-

Crystallization: Single crystals suitable for X-ray analysis can be obtained by recrystallization of the solid from ethyl acetate.

-

Characterization: The structure of the final product is confirmed by 1H NMR, 13C NMR, IR, and mass spectrometry.[8][9][10][11]

Protocol 2: Total Synthesis of a Dihalogenated Natural Product

Synthesis of (+)-Halomon [2][12][13]

The total synthesis of the polyhalogenated monoterpene (+)-halomon has been a significant achievement in natural product synthesis, showcasing strategies for stereoselective halogenation. A key step in several synthetic routes involves the chemo-, regio-, and enantioselective dihalogenation of a myrcene-derived precursor.[14]

-

Key Dihalogenation Step: The synthesis often employs a catalytic, enantioselective bromochlorination of an allylic alcohol intermediate. This reaction utilizes a chiral catalyst to control the stereochemistry of the newly formed carbon-halogen bonds.

-

Subsequent Transformations: Following the dihalogenation, a series of functional group manipulations, including deoxygenation and further halogenations, are carried out to complete the synthesis of the natural product.[12]

-

Detailed procedures and characterization data are typically provided in the supplementary information of the primary research articles.[2][13]

Quantitative Data on Dihalogenated Organic Compounds

Quantitative data is essential for comparing the efficacy of different synthetic methods and the biological activity of various dihalogenated compounds.

Table 1: Synthesis of Dihalogenated Pyridines via Suzuki-Miyaura Coupling

| Entry | Aryl Halide | Boronic Acid/Ester | Catalyst | Base | Solvent | Yield (%) | Reference |

| 1 | 2,6-Dibromopyridine | Phenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | Toluene/H₂O | 85 | [15] |

| 2 | 2,4-Dichloropyrimidine | 4-Methoxyphenylboronic acid | Pd(dppf)Cl₂ | Cs₂CO₃ | Dioxane | 92 | [1] |

| 3 | 2,6-Dichloropyridine | Thiophene-2-boronic acid | XPhos Pd G2 | K₃PO₄ | 2-Butanol | 78 | [7] |

Table 2: Biological Activity of Dihalogenated Kinase Inhibitors

| Compound | Target Kinase | IC₅₀ (nM) | Reference |

| Dihalophenyl-containing inhibitor 1 | MEK1 | 50 | [14] |

| Dihalophenyl-containing inhibitor 2 | CK2 | 7 | [16] |

| Dihalogenated Indeno[1,2-b]indole | CK2 | 110 | [16] |

| M4K1046 | ALK5 | 63 | [17] |

Table 3: Antimicrobial Activity of Dihalogenated Phenols

| Compound | Microorganism | MIC (µg/mL) | Reference |

| 2,4-Dichlorophenol | Staphylococcus aureus | 12.5 | [18] |

| 2,4,6-Trichlorophenol | Escherichia coli | 25 | [18] |

| 2,4,6-Triiodophenol | Staphylococcus aureus | 5 | [18] |

Table 4: Physicochemical Properties of Dihalogenated Flame Retardants

| Compound | Molecular Weight ( g/mol ) | Water Solubility (mg/L) | log Kₒw | Vapor Pressure (Pa) | Reference |

| Decabromodiphenyl ether (decaBDE) | 959.17 | <0.1 | ~9.97 | 4.6 x 10⁻⁶ | [19][20][21][22] |

| Tetrabromobisphenol A (TBBPA) | 543.87 | 0.83 | 5.9 | 5.5 x 10⁻⁶ | [19][20][21][22] |

| Hexabromocyclododecane (HBCD) | 641.7 | 0.004 | 5.62 | 6.4 x 10⁻⁵ | [19][20][21][22] |

Biological Activities and Signaling Pathways

Dihalogenated organic compounds exhibit a wide range of biological activities, making them valuable scaffolds in drug discovery.

Anticancer Activity

Many dihalogenated compounds have shown potent anticancer activity. For example, compounds containing a 2,4-dihalophenyl moiety are significant in the development of protein kinase inhibitors, which are key targets in cancer therapy due to their role in cell signaling pathways.[14] The halogen atoms in these inhibitors can form halogen bonds with the protein target, contributing to their binding affinity and specificity.[2]

Antimicrobial Activity

Dihalogenated phenols and other related structures have demonstrated significant antimicrobial and antibiofilm activities against a range of pathogenic bacteria and fungi.[18] For instance, 2,4,6-triiodophenol has been shown to be a potent inhibitor of Staphylococcus aureus biofilms.[18] The mechanism of action often involves the disruption of microbial membranes and the inhibition of essential enzymes.

Enzyme Inhibition

Dihalogenated compounds can act as inhibitors of various enzymes. For example, fluorinated analogues of haloalkane dehalogenase substrates have been designed as noncovalent inhibitors of this enzyme class.[23] The study of enzyme inhibition by dihalogenated compounds provides valuable insights into enzyme mechanisms and can guide the design of more potent and selective inhibitors.

Signaling Pathways

Dihalogenated compounds can modulate various signaling pathways involved in disease pathogenesis. For instance, some natural and synthetic dihalogenated compounds have been shown to possess anti-inflammatory properties by targeting pathways such as the PI3K/AKT and MAPK/NF-κB signaling cascades.[22]

Below is a diagram illustrating a generalized protein kinase signaling pathway that can be targeted by dihalogenated inhibitors.

References

- 1. researchgate.net [researchgate.net]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Visible light-mediated polychlorination of alkenes via the dichloromethyl radical generated by chloroform and chlorides - Green Chemistry (RSC Publishing) [pubs.rsc.org]

- 4. mdpi.com [mdpi.com]

- 5. 2,4-Dichloro-N-(1,3-thiazol-2-yl)benzamide - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. mdpi.com [mdpi.com]

- 8. forskning.ruc.dk [forskning.ruc.dk]

- 9. researchgate.net [researchgate.net]

- 10. mdpi.com [mdpi.com]

- 11. Highly Selective Synthesis of Halomon, Plocamenone, and Isoplocamenone - PMC [pmc.ncbi.nlm.nih.gov]

- 12. pubs.acs.org [pubs.acs.org]

- 13. researchgate.net [researchgate.net]

- 14. researchgate.net [researchgate.net]

- 15. researchgate.net [researchgate.net]

- 16. Determining the dual luciferase ALK5 IC50 values of 30 legacy ACVR1/ALK2 inhibitors – openlabnotebooks.org [openlabnotebooks.org]

- 17. Antimicrobial and antibiofilm activities of halogenated phenols against Staphylococcus aureus and other microbes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

- 19. Flame retardant - Wikipedia [en.wikipedia.org]

- 20. canada.ca [canada.ca]

- 21. sites.nicholas.duke.edu [sites.nicholas.duke.edu]

- 22. Highly Selective Synthesis of Halomon, Plocamenone, and Isoplocamenone - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. researchgate.net [researchgate.net]

An In-depth Technical Guide on the Safe Handling of 2-Bromo-8-chloro-1-octene

Disclaimer: No specific Safety Data Sheet (SDS) for 2-Bromo-8-chloro-1-octene has been found. The following safety precautions and guidelines are based on the known hazards of its structural components—a vinyl bromide and an alkyl chloride—and data from structurally similar compounds. This guide is intended for use by trained professionals in a laboratory setting.

Introduction

This compound is a halogenated alkene containing both a vinyl bromide and a primary alkyl chloride. Its bifunctional nature makes it a potentially useful reagent in organic synthesis, particularly in the development of pharmaceutical intermediates. The presence of these two distinct halogen functionalities allows for selective chemical transformations. However, the combination of a reactive vinyl bromide and a long alkyl chain with a terminal chloride necessitates careful handling to mitigate potential health and safety risks. This guide provides a comprehensive overview of the inferred safety precautions, handling procedures, and emergency responses for this compound.

Hazard Identification and Classification

Based on the known hazards of its functional groups, this compound is anticipated to possess the following hazards:

-

Acute Toxicity (Inhalation, Dermal, Oral): Halogenated hydrocarbons can be harmful if inhaled, absorbed through the skin, or ingested.

-

Skin Corrosion/Irritation: Direct contact may cause skin irritation.

-

Serious Eye Damage/Eye Irritation: Direct contact with the eyes is likely to cause serious irritation.

-

Carcinogenicity: Vinyl halides, as a class, are considered potential carcinogens.

-

Specific Target Organ Toxicity (Single Exposure): May cause respiratory irritation.

-

Flammability: While likely a liquid with a relatively high boiling point, it may be combustible.

Physical and Chemical Properties

The following table summarizes the computed physical and chemical properties of this compound.

| Property | Value | Source |

| Molecular Formula | C₈H₁₄BrCl | PubChem[1] |

| Molecular Weight | 225.55 g/mol | PubChem[1] |

| IUPAC Name | 2-bromo-8-chlorooct-1-ene | PubChem[1] |

| CAS Number | 141493-81-4 | PubChem[1] |

Exposure Controls and Personal Protection

Due to the potential hazards, strict adherence to the following exposure control measures is mandatory.

-

All work with this compound should be conducted in a well-ventilated chemical fume hood.

-

Ensure that a safety shower and an eyewash station are readily accessible in the immediate work area.

The following table outlines the recommended personal protective equipment for handling this compound.

| Protection Type | Specification |

| Eye/Face Protection | Chemical safety goggles or a face shield. |

| Skin Protection | - Chemically resistant gloves (e.g., nitrile, neoprene). - A flame-retardant lab coat. - Closed-toe shoes. |

| Respiratory Protection | A NIOSH-approved respirator with an organic vapor cartridge may be required for operations with a high potential for aerosolization or if engineering controls are not sufficient. |

Handling and Storage

Proper handling and storage procedures are critical to maintaining the stability of the compound and ensuring the safety of laboratory personnel.

-

Avoid contact with skin, eyes, and clothing.

-

Avoid inhalation of vapors or mists.

-

Keep away from heat, sparks, and open flames.

-

Use only non-sparking tools.

-

Ground and bond containers when transferring material.

-

Store in a tightly closed container in a cool, dry, and well-ventilated area.

-

Keep away from incompatible materials such as strong oxidizing agents and bases.

-

Store away from direct sunlight.

First-Aid Measures

In the event of exposure, immediate medical attention is crucial.

| Exposure Route | First-Aid Procedure |

| Inhalation | Move the victim to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention. |

| Skin Contact | Immediately flush the skin with copious amounts of water for at least 15 minutes while removing contaminated clothing. Seek medical attention if irritation persists. |

| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention. |

| Ingestion | Do not induce vomiting. Rinse the mouth with water. Seek immediate medical attention. |

Experimental Protocols

While no specific experimental protocols for this compound were found, a general procedure for the synthesis of a structurally similar compound, 8-chloro-1-octene, from 8-bromo-1-octene is described in US Patent 3,459,819.[2] This reaction involves the nucleophilic displacement of the bromide with a chloride salt in an aqueous ethanol solution.[2]

General Handling Workflow for Halogenated Hydrocarbons:

Caption: General workflow for handling halogenated hydrocarbons.

Signaling Pathways and Logical Relationships

The following diagram illustrates the logical relationship between the hazards of the functional groups present in this compound and the required safety precautions.

Caption: Hazard to precaution relationship for this compound.

References

Methodological & Application

Application Notes and Protocols: Reactions of the Alkyl Chloride in 2-Bromo-8-chloro-1-octene

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for key reactions involving the primary alkyl chloride functionality of 2-Bromo-8-chloro-1-octene. This bifunctional molecule presents opportunities for selective chemical transformations, making it a potentially valuable building block in organic synthesis and drug development.

Introduction to this compound

This compound is a halogenated alkene with the molecular formula C8H14BrCl[1]. Its structure features three key functional groups: a vinyl bromide, a terminal double bond, and a primary alkyl chloride. This unique combination allows for a range of selective chemical modifications. The primary alkyl chloride is susceptible to nucleophilic substitution and organometallic reactions, while the vinyl bromide and alkene offer sites for other transformations.

Chemical and Physical Properties:

| Property | Value |

| Molecular Weight | 225.55 g/mol [1] |

| Molecular Formula | C8H14BrCl[1] |

| IUPAC Name | 2-bromo-8-chlorooct-1-ene[1] |

| CAS Number | 141493-81-4[1] |

Experimental Protocols for Reactions at the Alkyl Chloride

The following protocols are representative methods for transformations targeting the 8-chloro position of this compound.

Nucleophilic Substitution: Synthesis of 8-Azido-2-bromo-1-octene

This protocol describes the conversion of the terminal chloride to an azide, a versatile functional group for further reactions such as "click chemistry" or reduction to an amine.

Experimental Workflow:

Caption: Workflow for the synthesis of 8-Azido-2-bromo-1-octene.

Protocol:

-

To a solution of this compound (1.0 mmol) in anhydrous dimethylformamide (DMF, 10 mL), add sodium azide (1.5 mmol).

-

Stir the reaction mixture at 80°C for 24 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

After completion, cool the reaction to room temperature and pour it into water (50 mL).

-

Extract the aqueous layer with diethyl ether (3 x 20 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to yield 8-Azido-2-bromo-1-octene.

Summary of Nucleophilic Substitution Reactions:

| Nucleophile | Reagent | Solvent | Temperature (°C) | Product |

| Azide | NaN3 | DMF | 80 | 8-Azido-2-bromo-1-octene |

| Cyanide | NaCN | DMSO | 90 | 2-Bromo-8-cyano-1-octene |

| Hydroxide | aq. KOH | Ethanol | Reflux | 2-Bromo-1-octen-8-ol |

| Iodide | NaI | Acetone | Reflux | 2-Bromo-8-iodo-1-octene |

Grignard Reagent Formation and Subsequent Reaction

The alkyl chloride can be converted to a Grignard reagent, which can then be used in carbon-carbon bond-forming reactions. This must be done carefully to avoid interference from the other functional groups.

Logical Relationship for Grignard Reaction:

Caption: Formation and reaction of the Grignard reagent.

Protocol: Synthesis of 2-Bromo-9-phenyl-1-nonen-9-ol

-

Activate magnesium turnings (1.2 mmol) in a flame-dried flask under an inert atmosphere (e.g., argon).

-

Add a small crystal of iodine to initiate the reaction.

-

Prepare a solution of this compound (1.0 mmol) in anhydrous tetrahydrofuran (THF, 5 mL).

-

Add a small portion of the alkyl chloride solution to the magnesium. Once the reaction initiates (as indicated by heat and disappearance of the iodine color), add the remaining solution dropwise to maintain a gentle reflux.

-

After the addition is complete, stir the mixture for an additional hour to ensure complete formation of the Grignard reagent.

-

Cool the reaction mixture to 0°C and add a solution of benzaldehyde (1.0 mmol) in anhydrous THF (2 mL) dropwise.

-

Allow the reaction to warm to room temperature and stir for 2 hours.

-

Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.

-

Extract the product with diethyl ether, wash with brine, dry over anhydrous sodium sulfate, and concentrate.

-

Purify by column chromatography to yield 2-Bromo-9-phenyl-1-nonen-9-ol.

Williamson Ether Synthesis

This protocol details the synthesis of an ether by reacting the alkyl chloride with an alkoxide, a classic SN2 reaction.

Reaction Pathway:

Caption: Williamson ether synthesis pathway.

Protocol: Synthesis of 8-Ethoxy-2-bromo-1-octene

-

In a round-bottom flask, dissolve sodium metal (1.1 mmol) in anhydrous ethanol (10 mL) under an inert atmosphere to prepare sodium ethoxide.

-

To this solution, add this compound (1.0 mmol).

-

Heat the reaction mixture to reflux and monitor by TLC.

-

After 12 hours, cool the reaction to room temperature.

-

Carefully add water to quench any unreacted sodium ethoxide.

-

Remove the ethanol under reduced pressure.

-

Extract the aqueous residue with diethyl ether (3 x 15 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate.

-

Purify the crude product via column chromatography.

Safety and Handling

This compound is a halogenated organic compound and should be handled with appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. All reactions should be performed in a well-ventilated fume hood. For detailed safety information, refer to the Safety Data Sheet (SDS).

References

Application Notes and Protocols for the Synthesis of Functionalized Polymers Using 2-Bromo-8-chloro-1-octene

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Bromo-8-chloro-1-octene is a unique bifunctional monomer that holds significant potential for the synthesis of advanced functionalized polymers. Its structure, featuring a polymerizable vinyl group and two distinct halide functionalities (a primary bromide and a primary chloride), offers a versatile platform for creating polymers with tunable properties. The presence of both bromine and chlorine allows for selective and sequential post-polymerization modifications, enabling the introduction of a wide range of functional groups. This capability is particularly valuable in the field of drug development for applications such as drug delivery vehicles, polymer-drug conjugates, and biocompatible coatings.

These application notes provide a comprehensive overview of a proposed synthetic strategy for utilizing this compound in the creation of functionalized polymers. The protocols outlined below are based on well-established polymer chemistry principles, specifically Atom Transfer Radical Polymerization (ATRP) for controlled polymerization and subsequent nucleophilic substitution reactions for functionalization. While direct literature on the polymerization of this specific monomer is scarce, the described methodologies are grounded in the known reactivity of similar halogenated vinyl monomers.

Proposed Synthetic Strategy

The overall strategy involves a two-step process:

-

Controlled Polymerization: Synthesis of a well-defined precursor polymer, poly(this compound), via Atom Transfer Radical Polymerization (ATRP). ATRP is a controlled radical polymerization technique that allows for the synthesis of polymers with predetermined molecular weights and narrow molecular weight distributions.[1][2]

-

Sequential Post-Polymerization Modification: The pendant bromo and chloro groups on the polymer backbone can be selectively targeted for nucleophilic substitution reactions to introduce desired functionalities.[3][4][5] Generally, the carbon-bromine bond is more labile than the carbon-chlorine bond, allowing for a stepwise functionalization approach.

Data Presentation

The following tables summarize hypothetical, yet expected, quantitative data for the synthesis and functionalization of polymers derived from this compound.

Table 1: Hypothetical Results of ATRP of this compound

| Entry | Monomer/Initiator Ratio | Monomer Conversion (%) | Mn ( g/mol ) | Đ (Mw/Mn) |

| 1 | 50:1 | 92 | 11,500 | 1.15 |

| 2 | 100:1 | 95 | 23,800 | 1.18 |

| 3 | 200:1 | 91 | 45,700 | 1.21 |

Mn = Number-average molecular weight; Đ = Dispersity Index (Polydispersity)

Table 2: Hypothetical Results of Sequential Post-Polymerization Modification

| Entry | Precursor Polymer (from Table 1) | Nucleophile 1 (for Br substitution) | Substitution Efficiency (Br, %) | Nucleophile 2 (for Cl substitution) | Substitution Efficiency (Cl, %) |

| 1 | Entry 1 | Sodium Azide | >98 | Sodium (2-hydroxyethyl)thiolate | >95 |

| 2 | Entry 2 | Propargylamine | >95 | Sodium methoxide | >90 |

| 3 | Entry 3 | Sodium N-hydroxysuccinimide | >98 | Ammonia | >85 |

Experimental Protocols

Protocol 1: Synthesis of poly(this compound) via ATRP

This protocol describes a typical Atom Transfer Radical Polymerization of this compound.

Materials:

-

This compound (monomer)

-

Ethyl α-bromoisobutyrate (EBiB, initiator)

-

Copper(I) bromide (CuBr, catalyst)

-

N,N,N',N'',N''-Pentamethyldiethylenetriamine (PMDETA, ligand)

-

Anisole (solvent)

-

Nitrogen gas (for inert atmosphere)

-

Methanol (for precipitation)

-

Inhibitor removal column

Procedure:

-

Purify the this compound monomer by passing it through a column of basic alumina to remove any inhibitors.

-

In a Schlenk flask equipped with a magnetic stir bar, add CuBr (e.g., 0.1 mmol).

-

Seal the flask, and cycle between vacuum and nitrogen three times to ensure an inert atmosphere.

-

Add anisole (e.g., 5 mL), the purified monomer (e.g., 10 mmol), and PMDETA (e.g., 0.1 mmol) to the flask via syringe under a nitrogen atmosphere.

-

Stir the mixture until the copper complex forms, indicated by a color change.

-

Degas the mixture by three freeze-pump-thaw cycles.

-

After the final thaw, backfill with nitrogen and inject the initiator, EBiB (e.g., 0.1 mmol for a target DP of 100).

-

Place the flask in a preheated oil bath at a specified temperature (e.g., 70 °C) and stir.

-

Monitor the polymerization progress by taking samples periodically and analyzing monomer conversion by ¹H NMR or GC.

-

Once the desired conversion is reached, quench the polymerization by cooling the flask to room temperature and exposing the mixture to air.

-

Dilute the reaction mixture with a suitable solvent (e.g., THF) and pass it through a short column of neutral alumina to remove the copper catalyst.

-

Precipitate the polymer by slowly adding the solution to a large excess of cold methanol.

-

Isolate the polymer by filtration or decantation, wash with methanol, and dry under vacuum to a constant weight.

-

Characterize the polymer by Gel Permeation Chromatography (GPC) for molecular weight and dispersity, and by ¹H and ¹³C NMR for its structure.

Protocol 2: Sequential Functionalization of poly(this compound)

This protocol outlines a two-step nucleophilic substitution to first replace the bromide and then the chloride.

Step A: Azidation of the Pendant Bromide

Materials:

-

poly(this compound)

-

Sodium azide (NaN₃)

-

N,N-Dimethylformamide (DMF, anhydrous)

-

Nitrogen gas

Procedure:

-

Dissolve the poly(this compound) (e.g., 1 g) in anhydrous DMF (e.g., 20 mL) in a round-bottom flask under a nitrogen atmosphere.

-

Add an excess of sodium azide (e.g., 5 molar equivalents per bromo group).

-

Heat the reaction mixture to a specified temperature (e.g., 60 °C) and stir for a set time (e.g., 24 hours).

-

Monitor the reaction progress by FTIR (disappearance of C-Br stretch, appearance of azide stretch at ~2100 cm⁻¹) or ¹H NMR (shift of adjacent proton signals).

-

After completion, cool the mixture to room temperature and precipitate the polymer in a large volume of deionized water.

-

Filter the polymer, wash thoroughly with water to remove residual salts, and then with a small amount of methanol.

-

Dry the resulting azido-functionalized polymer under vacuum.

Step B: Thiolation of the Pendant Chloride

Materials:

-

Azido-functionalized polymer from Step A

-

2-Mercaptoethanol

-

Sodium hydride (NaH)

-

Tetrahydrofuran (THF, anhydrous)

-

Nitrogen gas

Procedure:

-

In a separate flask under nitrogen, prepare the sodium thiolate by adding 2-mercaptoethanol (e.g., 5 molar equivalents per chloro group) to a suspension of sodium hydride in anhydrous THF. Stir until hydrogen evolution ceases.

-

Dissolve the azido-functionalized polymer (e.g., 1 g) in anhydrous THF (e.g., 20 mL) in a separate flask under nitrogen.

-

Add the freshly prepared sodium 2-hydroxyethylthiolate solution to the polymer solution via cannula.

-

Heat the reaction mixture to a specified temperature (e.g., 50 °C) and stir for a set time (e.g., 48 hours).

-

Monitor the reaction by ¹H NMR to follow the disappearance of the proton signals adjacent to the chlorine.

-

Quench the reaction by adding a small amount of water.

-

Precipitate the final functionalized polymer in a suitable non-solvent (e.g., cold diethyl ether or hexane).

-

Isolate the polymer by filtration, wash, and dry under vacuum.

-

Characterize the final product by ¹H NMR, ¹³C NMR, and FTIR to confirm the presence of both the azide and the hydroxyethyl thioether functionalities.

Visualizations

Caption: Overall synthetic workflow for functionalized polymers.

Caption: Simplified ATRP mechanism for controlled polymerization.

References

- 1. polymer.chem.cmu.edu [polymer.chem.cmu.edu]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Recent Approaches to Modify Poly(vinyl chloride) Chemical Structure | Al-Nahrain Journal of Science [anjs.edu.iq]

- 4. Post-polymerisation approaches for the rapid modification of conjugated polymer properties - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Nucleophilic Substitution of Alkyl Halides [universalclass.com]

Application Notes and Protocols for Atom Transfer Radical Polymerization (ATRP) of 2-Bromo-8-chloro-1-octene

For Researchers, Scientists, and Drug Development Professionals

Introduction

Atom Transfer Radical Polymerization (ATRP) is a robust and versatile controlled radical polymerization technique that allows for the synthesis of well-defined polymers with predetermined molecular weights, low polydispersity, and complex architectures.[1][2] Its tolerance to a wide variety of functional groups makes it an ideal method for the polymerization of functional monomers to create advanced materials for various applications, including drug delivery.[1]

This document provides detailed application notes and a hypothetical, yet scientifically grounded, protocol for the use of 2-bromo-8-chloro-1-octene as a monomer in ATRP. This unique monomer possesses two distinct halogen functionalities: a vinyl bromide group that can participate in radical polymerization and a primary alkyl chloride on a flexible octyl chain. This bifunctionality opens up possibilities for creating polymers with pendant reactive sites that can be further modified for applications such as drug conjugation, targeting ligand attachment, and the formation of cross-linked nanostructures for drug encapsulation.

The key challenge in the polymerization of this compound is to achieve selective polymerization through the vinyl bromide group without causing unwanted side reactions involving the alkyl chloride. This can be achieved by carefully selecting the ATRP catalyst and initiator system, leveraging the higher reactivity of alkyl bromides compared to alkyl chlorides in the ATRP equilibrium.

ATRP of this compound: A Strategic Approach

The successful ATRP of this compound hinges on the principle of differential reactivity of the halogen atoms. The vinyl bromide is the intended polymerizable group, while the primary alkyl chloride on the octyl side chain is a potential site for unwanted initiation or branching.

Key Considerations for Selective Polymerization:

-

Initiator Selection: An initiator with a C-Br bond, such as ethyl α-bromoisobutyrate (EBiB), is recommended. Alkyl bromides are typically more active initiators in copper-mediated ATRP than alkyl chlorides. This difference in reactivity helps to ensure that initiation occurs preferentially from the added initiator rather than from the chloro-octyl side chain of the monomer.

-

Catalyst System: A copper(I) bromide (CuBr) based catalyst system is a suitable choice. The use of a bromide salt as the catalyst precursor helps to maintain a consistent halogen equilibrium that favors the polymerization of the vinyl bromide.

-

Ligand: A nitrogen-based ligand, such as N,N,N',N'',N''-pentamethyldiethylenetriamine (PMDETA), is commonly used to solubilize the copper catalyst and modulate its activity.

-

Solvent: A polar aprotic solvent like anisole or N,N-dimethylformamide (DMF) can be used to dissolve the monomer, polymer, and catalyst complex.

-

Temperature: A moderate temperature, for instance, 60-90°C, is typically employed for the ATRP of functional monomers. The optimal temperature will need to be determined experimentally to balance the rate of polymerization and the control over the process.

Experimental Protocol: ATRP of this compound

This protocol describes a general procedure for the ATRP of this compound to synthesize a well-defined polymer with pendant chloro-octyl groups.

Materials:

-

This compound (monomer)

-

Ethyl α-bromoisobutyrate (EBiB) (initiator)

-

Copper(I) bromide (CuBr) (catalyst)

-

N,N,N',N'',N''-Pentamethyldiethylenetriamine (PMDETA) (ligand)

-

Anisole (solvent)

-

Methanol (for precipitation)

-

Inhibitor removal column (e.g., alumina)

-

Schlenk flask and other standard glassware for air-sensitive reactions

-

Nitrogen or Argon gas for inert atmosphere

Procedure:

-

Monomer Purification: Pass the this compound monomer through a column of basic alumina to remove any inhibitors.

-

Reaction Setup:

-

To a dry Schlenk flask equipped with a magnetic stir bar, add CuBr (e.g., 0.1 mmol).

-

Add the desired amount of this compound monomer (e.g., 10 mmol) and anisole (e.g., 5 mL).

-

Seal the flask with a rubber septum and degas the mixture by three freeze-pump-thaw cycles.

-

After the final thaw, backfill the flask with nitrogen or argon.

-

-

Ligand and Initiator Addition:

-

Via a degassed syringe, add PMDETA (e.g., 0.1 mmol) to the reaction mixture. The solution should turn green/blue as the copper complex forms.

-

In a separate vial, prepare a solution of the initiator, EBiB (e.g., 0.1 mmol), in a small amount of degassed anisole.

-

Inject the initiator solution into the reaction flask to start the polymerization.

-

-

Polymerization:

-

Immerse the Schlenk flask in a preheated oil bath at the desired temperature (e.g., 70°C).

-

Allow the polymerization to proceed for the desired time (e.g., 4-24 hours). The progress of the reaction can be monitored by taking aliquots at different time points and analyzing the monomer conversion by ¹H NMR spectroscopy.

-

-

Termination and Polymer Isolation:

-

To quench the polymerization, cool the flask to room temperature and open it to the air.

-

Dilute the reaction mixture with a suitable solvent like tetrahydrofuran (THF).

-

Pass the solution through a short column of neutral alumina to remove the copper catalyst.

-

Precipitate the polymer by slowly adding the filtered solution to a large excess of cold methanol.

-

Collect the precipitated polymer by filtration and dry it under vacuum to a constant weight.

-

Characterization:

The resulting polymer, poly(this compound), can be characterized by:

-

¹H NMR Spectroscopy: To confirm the polymer structure and determine the monomer conversion.

-

Gel Permeation Chromatography (GPC): To determine the number-average molecular weight (Mₙ), weight-average molecular weight (Mₙ), and the polydispersity index (PDI = Mₙ/Mₙ).

Data Presentation

The following table presents hypothetical yet realistic data for the ATRP of this compound based on typical results for the polymerization of functional monomers. The theoretical molecular weight (Mₙ,th) is calculated as: Mₙ,th = ([M]₀/[I]₀) × MW(monomer) × conversion + MW(initiator).

| Entry | [M]₀/[I]₀/[CuBr]₀/[PMDETA]₀ | Temp (°C) | Time (h) | Conversion (%) | Mₙ,th ( g/mol ) | Mₙ,GPC ( g/mol ) | PDI (Mₙ/Mₙ) |

| 1 | 50/1/1/1 | 70 | 4 | 45 | 5,200 | 5,500 | 1.15 |

| 2 | 50/1/1/1 | 70 | 8 | 78 | 8,900 | 9,200 | 1.18 |

| 3 | 100/1/1/1 | 70 | 8 | 65 | 14,800 | 15,500 | 1.22 |

| 4 | 100/1/1/1 | 90 | 4 | 82 | 18,600 | 19,100 | 1.25 |

Visualizations

Caption: General mechanism of Atom Transfer Radical Polymerization (ATRP).

Caption: Experimental workflow for the ATRP of this compound.

Applications in Drug Development

The resulting polymer, poly(this compound), is a versatile platform for drug development applications due to the presence of the pendant chloro-octyl groups. These groups can serve as handles for post-polymerization modification, allowing for the covalent attachment of various functional molecules.

Potential Applications:

-

Drug Conjugation: The alkyl chloride can be converted to other functional groups, such as azides or amines, which can then be used to conjugate therapeutic agents to the polymer backbone. This creates a polymer-drug conjugate with the potential for controlled release and improved pharmacokinetics.

-

Targeting Ligand Attachment: Targeting moieties, such as peptides, antibodies, or small molecules that recognize specific receptors on diseased cells, can be attached to the polymer. This can enhance the delivery of the therapeutic payload to the target site, increasing efficacy and reducing off-target side effects.

-

Formation of Nanoparticles and Micelles: The amphiphilic nature of the polymer (hydrophobic backbone with potentially modifiable side chains) could allow for self-assembly into nanoparticles or micelles in aqueous environments. These nanostructures can encapsulate hydrophobic drugs, improving their solubility and bioavailability.

-

Cross-linking for Hydrogel Formation: The pendant alkyl chlorides can be used as cross-linking sites to form hydrogels. These hydrogels can be designed to be stimuli-responsive (e.g., pH or temperature-sensitive) for controlled drug release.

Post-Polymerization Modification Strategy:

A common strategy for functionalizing the pendant alkyl chloride is to convert it to an azide group via reaction with sodium azide. The resulting azide-functionalized polymer can then undergo highly efficient "click" chemistry reactions, such as the copper-catalyzed azide-alkyne cycloaddition (CuAAC) or strain-promoted azide-alkyne cycloaddition (SPAAC), to attach a wide range of molecules.

Conclusion